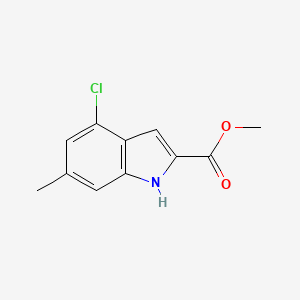
methyl 4-chloro-6-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate (M4C6MICA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of indole, a heterocyclic aromatic compound, which is widely used in the synthesis of various pharmaceuticals and other compounds. M4C6MICA is a versatile compound, with applications in a variety of areas, including organic synthesis, medicinal chemistry, and pharmacology.
Scientific Research Applications
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines. It has also been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-cancer agents. Additionally, it has been used as a substrate for the study of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-methyl-1H-indole-2-carboxylate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, methyl 4-chloro-6-methyl-1H-indole-2-carboxylate may reduce inflammation and associated pain.
Biochemical and Physiological Effects
methyl 4-chloro-6-methyl-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, antifungal, and anti-cancer properties. Additionally, it has been shown to reduce the production of prostaglandins and to inhibit the activity of enzymes involved in the metabolism of fatty acids.
Advantages and Limitations for Lab Experiments
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate is a versatile compound with a wide range of applications in laboratory experiments. It is relatively easy to synthesize, and can be purified by recrystallization or chromatography. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is relatively expensive, and its solubility in organic solvents is limited.
Future Directions
There are a number of potential future directions for further research on methyl 4-chloro-6-methyl-1H-indole-2-carboxylate. For example, further studies could be conducted to elucidate the exact mechanism of action of the compound, and to determine its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential of methyl 4-chloro-6-methyl-1H-indole-2-carboxylate as a starting material for the synthesis of other compounds. Finally, further studies could be conducted to explore the potential of methyl 4-chloro-6-methyl-1H-indole-2-carboxylate as a substrate for enzyme-catalyzed reactions.
Synthesis Methods
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate can be synthesized by the reaction of 4-chloro-6-methyl-1H-indole-2-carboxylic acid with methyl iodide in the presence of anhydrous potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 60-70°C for several hours. The reaction yields a white solid, which can then be purified by recrystallization or chromatography.
properties
IUPAC Name |
methyl 4-chloro-6-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBODDQIUZDPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)
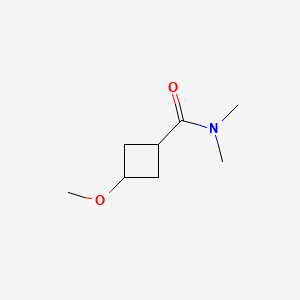

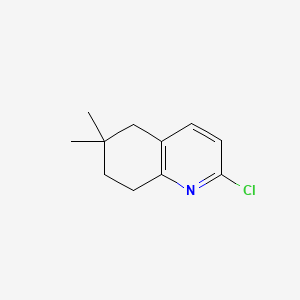
![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)
![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)

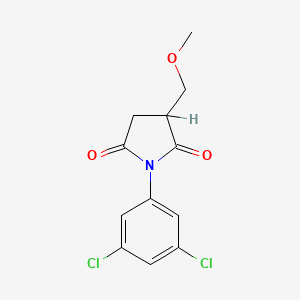
![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)
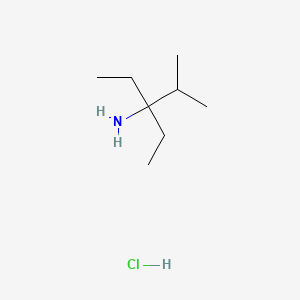

![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)